N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
CAS No.:
Cat. No.: VC17914207
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | WRUZZKNRSVBWRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Introduction
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide is a complex organic compound featuring a benzamide structure with a benzothiazole moiety. This compound has a molecular weight of 359.4 g/mol and includes functional groups such as amine, methyl, and sulfonyl, which contribute to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity of the final product. The compound's chemical reactivity can be explored through various reaction pathways, which are significant for synthesizing derivatives that may enhance or modify its properties for research or therapeutic purposes.
Biological Activities and Potential Applications
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide has been noted for its potential biological activities, although further studies are required to elucidate the full spectrum of these activities. Interaction studies involving this compound focus on its binding affinity with various biological targets, which are crucial for developing effective therapeutic strategies.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide. A comparison of these compounds highlights their unique aspects:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-(1,1-Dioxido-1H-benzothiazol-3-yl)-6-methyl-4,5-tetrahydrobenzo[b]thiophene | Not listed | Contains tetrahydrobenzo[b]thiophene | Potentially broader spectrum of biological activity |
| N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}-2-methoxybenzamide | Not listed | Dimethylpropyl side chain | Enhanced lipophilicity may improve bioavailability |
| 2-(1-Benzothiophen-3-yl)-N-(methylamino)acetamide | Not listed | Simpler structure without dioxo group | May exhibit different pharmacological profiles |
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